Cas no 1804669-64-4 (Ethyl 3-bromo-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-acetate)

Ethyl 3-bromo-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-acetate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a bromo substituent at the 3-position, a chloromethyl group at the 6-position, and a difluoromethyl group at the 2-position—provide multiple reactive sites for further functionalization, enabling diverse derivatization pathways. The ester moiety enhances solubility and facilitates subsequent transformations. This compound is particularly valuable in the development of fluorinated heterocycles, which are increasingly important in drug discovery due to their improved metabolic stability and bioavailability. Its high purity and well-defined reactivity make it a reliable building block for complex molecule synthesis.
Ethyl 3-bromo-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-acetate structure
1804669-64-4 structure
Product Name:Ethyl 3-bromo-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-acetate
CAS No:1804669-64-4
MF:C11H11BrClF2NO2
MW:342.564348459244
CID:4864418
Update Time:2025-06-07

Ethyl 3-bromo-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-bromo-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-acetate
    • Inchi: 1S/C11H11BrClF2NO2/c1-2-18-9(17)4-6-3-7(12)10(11(14)15)16-8(6)5-13/h3,11H,2,4-5H2,1H3
    • InChI Key: SYMLONJPZUFHNX-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(F)F)N=C(CCl)C(=C1)CC(=O)OCC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 284
  • XLogP3: 2.8
  • Topological Polar Surface Area: 39.2

Ethyl 3-bromo-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029056169-1g
Ethyl 3-bromo-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-acetate
1804669-64-4 97%
1g
$1,504.90 2022-04-01

Additional information on Ethyl 3-bromo-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-acetate

Ethyl 3-bromo-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-acetate (CAS No. 1804669-64-4): A Comprehensive Overview

Ethyl 3-bromo-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-acetate (CAS No. 1804669-64-4) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in drug discovery and development. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements related to this compound.

The molecular formula of Ethyl 3-bromo-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-acetate is C12H11BrClF2O2, and its molecular weight is approximately 341.57 g/mol. The compound features a pyridine ring with various functional groups, including a bromo group, a chloromethyl group, a difluoromethyl group, and an ethyl acetate ester. These functional groups contribute to the compound's unique chemical properties and reactivity.

In terms of synthesis, Ethyl 3-bromo-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-acetate can be prepared through a multi-step process involving several key reactions. One common approach involves the bromination of a pyridine derivative followed by the introduction of the chloromethyl and difluoromethyl groups. The final step typically involves the esterification of the carboxylic acid to form the ethyl acetate ester. This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Recent research has focused on the biological activities and potential therapeutic applications of Ethyl 3-bromo-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-acetate. Studies have shown that this compound exhibits promising antimicrobial properties, particularly against a range of bacterial strains. Additionally, preliminary data suggest that it may have antiviral activity, making it a candidate for further investigation in the development of antiviral drugs.

Beyond its antimicrobial and antiviral properties, Ethyl 3-bromo-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-acetate has also been explored for its potential as a lead compound in drug discovery. Its unique structure and functional groups provide a platform for further chemical modifications to enhance its biological activity and pharmacological properties. Researchers are actively investigating analogs of this compound to identify more potent and selective derivatives.

In the context of pharmaceutical research, Ethyl 3-bromo-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-acetate has shown promise in preclinical studies. Its ability to modulate specific biological pathways makes it an attractive candidate for the development of novel therapeutic agents. For instance, studies have demonstrated its potential in modulating enzymes involved in metabolic disorders, suggesting its utility in treating conditions such as diabetes and obesity.

The safety profile of Ethyl 3-bromo-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-acetate is another critical aspect of its evaluation. Preclinical toxicity studies have indicated that the compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further research is needed to fully understand its long-term safety and potential side effects in humans.

In conclusion, Ethyl 3-bromo-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-acetate (CAS No. 1804669-64-4) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable candidate for further investigation and development. As research continues to advance, it is likely that new insights and applications will emerge, further highlighting the significance of this compound in the scientific community.

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